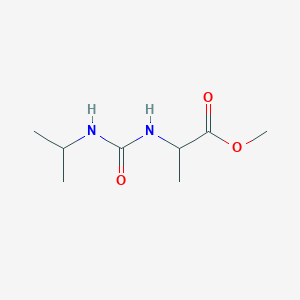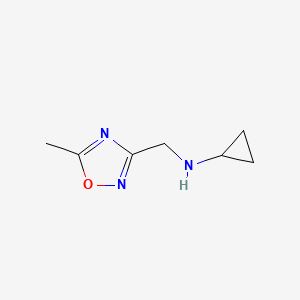![molecular formula C12H14N2O2 B7860535 [(3-Cyano-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860535.png)
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid is an organic compound that features a cyano group attached to a benzyl ring, an ethyl-amino group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanobenzyl chloride with ethylamine to form the intermediate [(3-Cyano-benzyl)-ethyl-amino] compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The benzyl and ethyl-amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological activity. The ethyl-amino group may also play a role in binding to active sites or facilitating transport across cell membranes.
相似化合物的比较
Similar Compounds
- [(3-Cyano-benzyl)-methyl-amino]-acetic acid
- [(3-Cyano-benzyl)-propyl-amino]-acetic acid
- [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid
Uniqueness
[(3-Cyano-benzyl)-ethyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[(3-cyanophenyl)methyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-14(9-12(15)16)8-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWPPOOFCUBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromophenyl)methyl]-3-isopropyl-urea](/img/structure/B7860474.png)
![[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine](/img/structure/B7860476.png)
methylamine](/img/structure/B7860481.png)
![2-[Cyclopropyl-(4-methoxy-benzyl)-amino]-ethanol](/img/structure/B7860486.png)



![[(3,4-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860525.png)
![[(4-Cyano-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860532.png)
![[(2,6-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860537.png)
![[Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7860545.png)
![[(2-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860553.png)
